N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a fused heterocyclic compound featuring a bicyclic imidazo-triazine core. Its structure includes a benzyl group at the N-position of the carboxamide moiety and a para-tolyl (p-tolyl) substituent at the 8-position of the triazine ring. The presence of the carboxamide group enhances hydrogen-bonding capacity, which may influence target binding, while the hydrophobic p-tolyl and benzyl groups likely modulate solubility and membrane permeability.
Properties
IUPAC Name |
N-benzyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14-7-9-16(10-8-14)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSEYZDLDMCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of imidazo[2,1-c][1,2,4]triazines known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N5O3 with a molecular weight of 329.36 g/mol. The structure features a tetrahydroimidazo ring fused with a triazine moiety and a carboxamide functional group which may contribute to its biological activity.
The primary mechanism of action for this compound involves inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation by facilitating the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine exhibit significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
These findings suggest that the compound possesses moderate to high anticancer activity which could be attributed to its ability to induce apoptosis through CDK2 inhibition.
Additional Biological Activities
Beyond its anticancer properties, compounds within the same structural family have been noted for other biological activities such as antimicrobial and anti-inflammatory effects. For instance, derivatives have shown efficacy against various bacterial strains and have been evaluated for their potential as anti-inflammatory agents .
Case Studies
In a recent case study involving the synthesis and evaluation of related triazine derivatives, researchers reported that specific modifications to the triazine core enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells. This highlights the importance of structure-activity relationships in optimizing the therapeutic potential of these compounds .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine demonstrate favorable bioavailability and metabolic stability. These properties are crucial for ensuring effective concentrations are achieved in vivo .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazine derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide may similarly act as a potent anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives could inhibit the activity of certain kinases involved in cancer progression. The findings suggest that compounds like this compound could be developed into effective therapeutic agents against various cancers .
Antimicrobial Properties
The antimicrobial efficacy of similar imidazo compounds has been explored extensively. The structural features of this compound may confer antibacterial and antifungal properties.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Type | Activity |
|---|---|---|
| Compound A | Bacterial | Effective |
| Compound B | Fungal | Moderate |
| N-benzyl... | Bacterial/Fungal | Potential |
Neurological Applications
Emerging research suggests that triazine derivatives could play a role in neuroprotection. The ability of this compound to modulate neurotransmitter systems may offer therapeutic avenues for treating neurodegenerative diseases.
Case Study:
In a study investigating neuroprotective agents for Alzheimer’s disease models in vitro and in vivo, certain triazine derivatives showed promise in reducing amyloid-beta toxicity . This indicates a potential application for N-benzyl-4-oxo... in neuropharmacology.
Anti-inflammatory Effects
Compounds with similar structures have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that N-benzyl-4-oxo... may also possess such effects.
Data Table: Inflammatory Response Modulation
| Compound Name | Mechanism | Efficacy |
|---|---|---|
| Compound C | Cytokine Inhibition | High |
| N-benzyl... | TBD | TBD |
Comparison with Similar Compounds
Position 3:
Position 8:
- Target compound : p-Tolyl (methyl-substituted phenyl).
- analog (EIMTC) : 4-Methoxyphenyl.
- analog : 4-Fluorophenyl.
Electron-donating groups (e.g., p-tolyl, methoxy) may increase metabolic stability compared to electron-withdrawing groups (e.g., fluorine) . The methoxy group in EIMTC improves electrochemical detectability due to its electron-rich nature, as demonstrated in voltammetric studies .
Anticancer Potential
- EIMTC () : Demonstrated low toxicity in vitro/in vivo and electrochemical activity, suggesting redox-mediated mechanisms .
- Fluorophenyl analog () : Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to p-tolyl .
Analytical and Detection Methods
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with precursors like hydrazine derivatives and aryl-substituted imidazolidines. Key steps include:
- Condensation reactions between hydrazine and carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) .
- Cyclization using catalysts like benzyltributylammonium bromide to form the fused triazine ring .
- Purification via high-performance liquid chromatography (HPLC) with acetonitrile/water gradients to achieve >95% purity .
Optimizing solvent choice (e.g., DMF for polar intermediates) and temperature control is critical to minimize side products.
Basic: How is the compound characterized for structural confirmation?
Answer:
Structural elucidation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., benzyl and p-tolyl groups) and ring fusion patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. ~437.5 g/mol) and fragmentation patterns .
- Infrared spectroscopy (IR) : Peaks at ~1650–1700 cm confirm carbonyl groups (C=O) in the triazine core .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediates requiring stabilization of charged species; switch to ethanol for cyclization to reduce byproducts .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- In-line monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress and terminate at optimal conversion .
Advanced: How to resolve contradictions in reported thermal stability data?
Answer:
- Thermogravimetric analysis (TGA) : Conduct under nitrogen and oxygen atmospheres to compare decomposition pathways. For example, oxidative conditions may reveal exothermic peaks correlating with triazine ring degradation .
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions. Discrepancies may arise from polymorphic forms; use solvent recrystallization (e.g., ethanol/water) to isolate stable crystalline phases .
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies suggest:
- Anticancer activity : In vitro assays (e.g., MTT against HeLa cells) show IC values in the low micromolar range, likely due to interactions with DNA repair enzymes or kinase inhibition .
- Antimicrobial potential : Disk diffusion assays indicate growth inhibition of Staphylococcus aureus at 50 µg/mL, possibly via disruption of bacterial cell wall synthesis .
Advanced: What strategies improve blood-brain barrier (BBB) permeability?
Answer:
- Structural modifications : Introduce electron-donating groups (e.g., methoxy) on the benzyl moiety to enhance lipophilicity, as demonstrated in related triazine derivatives .
- HPLC-based prediction : Use C18 or immobilized artificial membrane (IAM) columns to measure logP and correlate with in vivo BBB penetration .
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs to increase passive diffusion .
Advanced: How to determine the compound’s interaction with biological targets?
Answer:
- Biochemical assays : Conduct enzyme inhibition studies (e.g., kinase profiling panels) to identify targets. For example, ATP-binding sites in kinases may interact with the triazine core .
- Molecular docking : Use software like AutoDock Vina to model binding poses against crystallized targets (e.g., EGFR kinase). Validate with site-directed mutagenesis .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) for candidate receptors .
Advanced: How to address solubility challenges in formulation?
Answer:
- Co-solvent systems : Test combinations of PEG-400 and dimethylacetamide (DMA) to enhance aqueous solubility while maintaining stability .
- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for similar triazine derivatives .
Basic: What analytical methods quantify the compound in biological matrices?
Answer:
- Liquid chromatography-tandem MS (LC-MS/MS) : Employ a C18 column with 0.1% formic acid in acetonitrile/water for serum samples. Limit of detection (LOD) <1 ng/mL .
- Square-wave voltammetry (SWV) : Screen-printed carbon electrodes modified with carbon nanofibers detect oxidation peaks at ~0.8 V (vs. Ag/AgCl) in buffer solutions .
Advanced: How to validate conflicting cytotoxicity data across cell lines?
Answer:
- Dose-response normalization : Use Hill equation modeling to compare IC curves, accounting for differences in cell proliferation rates .
- Mechanistic profiling : Perform RNA sequencing to identify pathway-specific responses (e.g., apoptosis vs. necrosis) in resistant vs. sensitive cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
